molecular formula C7H5Br2FO B3042079 3,5-Dibromo-2-fluorobenzyl alcohol CAS No. 497181-27-8

3,5-Dibromo-2-fluorobenzyl alcohol

Cat. No. B3042079
CAS RN: 497181-27-8
M. Wt: 283.92 g/mol
InChI Key: LLRFLFSYNQUTBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-2-fluorobenzyl alcohol is a chemical compound with the molecular formula C7H5Br2FO . It has a molecular weight of 283.92 g/mol . It is used as an intermediate in pharmaceutical and organic synthesis .


Synthesis Analysis

The synthesis of similar compounds involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . Another approach involves the use of alkynide ions as nucleophiles that react with ketones .


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . These include free radical bromination, nucleophilic substitution, and oxidation . The reactions of alcohols with hydrogen halides to produce alkyl halides and water are also relevant .

Scientific Research Applications

Natural Constituent in Red Algae

3,5-Dibromo-p-hydroxybenzyl alcohol, closely related to 3,5-Dibromo-2-fluorobenzyl alcohol, has been identified as a natural constituent in red algae species like Odonthalia dentata and Rhodomela confervoides (Craigie & Gruenig, 1967). This compound is a major phenolic compound in these algae and is notable for its occurrence in relatively significant amounts based on the fresh weight of the tissue.

Role in Brown Algae

Dibenzyl bromophenols, which include derivatives similar to this compound, have been isolated from brown alga Leathesia nana. These compounds exhibit various dimerization patterns and some, like compound 3 in the study, have shown selective cytotoxicity against human cancer cell lines (Xu et al., 2004).

Use as a Protecting Group in Organic Synthesis

The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, related to this compound, has been developed as a new benzyl ether-type protecting group for alcohols. This group is introduced using a benzyl bromide and can be removed under desilylation conditions, suggesting its utility in organic synthesis (Crich et al., 2009).

Ecological Implications in Red Algae

The production of bromophenols, similar to this compound, in red algae like Rhodomela larix has been studied for its ecological implications. These compounds have potential uses as antibiotic, antiepiphyte, or antiherbivore agents (Phillips & Towers, 1982).

Synthesis and Characterization in Ecofriendly Approaches

Ecofriendly synthesis and characterization of halo substituted benzyl alcohols, which includes compounds similar to this compound, have been reported. These aromatic alcohols were synthesized using biotransformation techniques, highlighting a sustainable approach in chemical synthesis (Saharan & Joshi, 2016).

In Marine Organisms

Isolation of 3,5-dibromo-4-hydroxybenzyl alcohol, similar to this compound, from marine organisms like Thelepus setosus, indicates its occurrence and potential role in marine ecology. These compounds often exhibit bioactive properties like antifungal activity (Higa & Scheuer, 1975).

Safety and Hazards

While specific safety and hazard information for 3,5-Dibromo-2-fluorobenzyl alcohol is not available in the search results, general safety measures for handling similar compounds include avoiding ingestion and inhalation, using only in well-ventilated areas, and wearing protective clothing .

Future Directions

Future research could focus on further developing the synthesis process, exploring the compound’s potential applications, and investigating its mechanism of action .

properties

IUPAC Name

(3,5-dibromo-2-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRFLFSYNQUTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701293566
Record name 3,5-Dibromo-2-fluorobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701293566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

497181-27-8
Record name 3,5-Dibromo-2-fluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497181-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-2-fluorobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701293566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dibromo-2-fluorobenzyl alcohol
Reactant of Route 2
Reactant of Route 2
3,5-Dibromo-2-fluorobenzyl alcohol
Reactant of Route 3
3,5-Dibromo-2-fluorobenzyl alcohol
Reactant of Route 4
Reactant of Route 4
3,5-Dibromo-2-fluorobenzyl alcohol
Reactant of Route 5
Reactant of Route 5
3,5-Dibromo-2-fluorobenzyl alcohol
Reactant of Route 6
Reactant of Route 6
3,5-Dibromo-2-fluorobenzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.